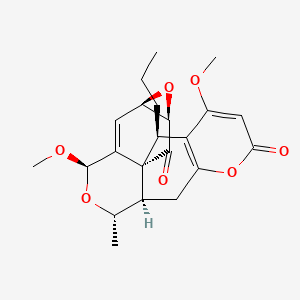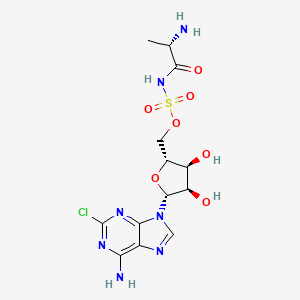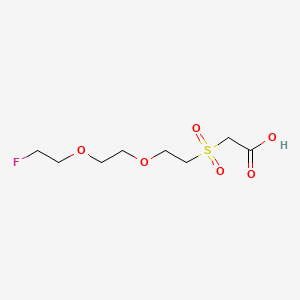![molecular formula C22H38O5 B12416803 Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- CAS No. 2315-63-1](/img/structure/B12416803.png)
Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triton X-45 (n=4) is a non-ionic surfactant, known chemically as 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol. It is characterized by a low hydrophile-lipophile balance (HLB) value, making it suitable for various applications, including bioseparation processes. This compound is easily dispersible in aqueous solutions at room temperature and is chemically stable in most acidic and alkaline solutions .
Métodos De Preparación
Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .
Análisis De Reacciones Químicas
Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.
Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triton X-45 (n=4) has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize membrane proteins.
Medicine: Utilized in the treatment of human plasma to inactivate viruses, such as the hepatitis C virus, before transfusion.
Industry: Applied in the formulation of paints, coatings, cleaners, and agrochemicals due to its excellent emulsifying and wetting properties .
Mecanismo De Acción
The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .
Comparación Con Compuestos Similares
Triton X-45 (n=4) can be compared with other non-ionic surfactants such as:
Triton X-100: Similar in structure but with a higher degree of ethoxylation, making it more hydrophilic.
Brij® 35: Another non-ionic surfactant with a different hydrophile-lipophile balance, used in similar applications.
ECOSURF™ EH-3: A non-ionic surfactant with different ethoxylation levels and applications.
Triton X-45 (n=4) is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly suitable for applications requiring low HLB values .
Propiedades
Número CAS |
2315-63-1 |
|---|---|
Fórmula molecular |
C22H38O5 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3 |
Clave InChI |
UYDLBVPAAFVANX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)








![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
